5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
Description
This compound features a sulfonated tetrahydrothieno[3,4-d][1,3]thiazole core (5,5-dioxide) with a (2Z)-imine linkage to a 2-methylphenyl group and a pentanoic acid chain terminating in a carboxylic acid moiety. The 2-methylphenyl substituent may influence lipophilicity and target binding, and the pentanoic acid chain offers hydrogen-bonding capacity, impacting solubility and pharmacokinetics .
Properties
Molecular Formula |
C17H20N2O5S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-[[3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H20N2O5S2/c1-11-5-2-3-6-12(11)19-13-9-26(23,24)10-14(13)25-17(19)18-15(20)7-4-8-16(21)22/h2-3,5-6,13-14H,4,7-10H2,1H3,(H,21,22) |
InChI Key |
PASYZGPMWNMCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with a haloketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative and a Lewis acid catalyst.
Formation of the Ylidene Group: The ylidene group can be formed through a condensation reaction between the thiazole derivative and an appropriate aldehyde or ketone.
Attachment of the Pentanoic Acid Moiety: The final step involves the coupling of the thiazole-ylidene intermediate with a pentanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl group.
Reduction: Reduction reactions can occur at the ylidene group, converting it to a saturated derivative.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and phenyl group.
Reduction: Saturated derivatives of the ylidene group.
Substitution: Substituted derivatives at the phenyl group and thiazole ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions due to its unique structure.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of certain diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It can be used in the development of new agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism of action of 5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Core Structure Comparison
Key Differences :
- The target’s sulfonated thienothiazole core is distinct from simpler thiazol-4-one or thiazolidinone systems in analogs.
- The pentanoic acid chain (5 carbons) offers greater conformational flexibility compared to propanoic acid derivatives .
Substituent and Functional Group Impact
Table 2: Substituent Effects on Properties
Challenges :
- Sulfonation of the thienothiazole core (target) likely requires harsh oxidants, unlike milder conditions for analog synthesis .
Computational Similarity Assessment
- Tanimoto Coefficients : Binary fingerprints of the target and analogs (e.g., thiazol-4-ones) may show moderate similarity (~0.4–0.6) due to shared thiazole motifs but divergent substituents .
- Graph-Based Comparison : Subgraph matching would highlight structural overlaps (e.g., Z-configuration, arylidene groups) but flag sulfone and chain length differences .
Biological Activity
The compound 5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a member of the thiazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of substituted thiourea with α-halo ketones. Common methods include:
- Hantzsch Thiazole Synthesis : This method is favored for producing thiazole derivatives due to its efficiency.
- Reagents : Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are often utilized.
The compound's molecular formula is , with a molecular weight of 416.5 g/mol .
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown significant activity against various bacterial strains, including:
- Pseudomonas aeruginosa
- Escherichia coli
Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as low as 0.21 μM, indicating potent activity .
Cytotoxicity
In vitro cytotoxicity evaluations have demonstrated that this compound exhibits selective toxicity against certain cancer cell lines. For example, it has shown promising results against:
- Human colon carcinoma (HTC-116)
- Hepatocellular carcinoma (HepG-2)
The compound's cytotoxic effects were assessed using the MTT assay, revealing a significant reduction in cell viability at specific concentrations .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Molecular docking studies suggest that it binds effectively to enzymes involved in bacterial DNA replication and repair processes. Notably, it forms hydrogen bonds with key residues in the active sites of target enzymes such as DNA gyrase, which is crucial for its antibacterial activity .
Case Studies
Several case studies have explored the biological effects of related thiazole derivatives:
- Antifungal Activity : Compounds similar to the one have exhibited antifungal properties against Candida species and other fungi. The structure-activity relationship suggests that modifications in the thiazole ring can enhance antifungal efficacy .
- Anticancer Research : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
